N-(3-ethoxy-4-methoxybenzyl)cyclopentanamine

Description

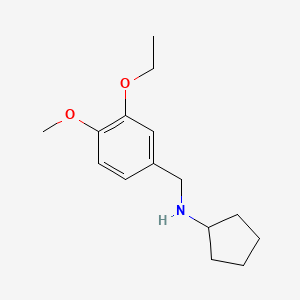

N-(3-ethoxy-4-methoxybenzyl)cyclopentanamine is a secondary amine featuring a benzyl group substituted with ethoxy (3-position) and methoxy (4-position) groups, linked to a cyclopentylamine moiety. Key properties include:

- CAS Number: 499997-32-9 (hydrobromide salt) .

- Molecular Weight: 330.27 g/mol (hydrobromide); free base ≈ 249.36 g/mol.

- Structure: The 3-ethoxy-4-methoxy substitution pattern on the benzyl ring distinguishes it from related compounds.

Synthetic routes likely involve alkylation of cyclopentanamine with a 3-ethoxy-4-methoxybenzyl halide or reductive amination using the corresponding aldehyde .

Properties

IUPAC Name |

N-[(3-ethoxy-4-methoxyphenyl)methyl]cyclopentanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO2/c1-3-18-15-10-12(8-9-14(15)17-2)11-16-13-6-4-5-7-13/h8-10,13,16H,3-7,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKPDYSCZQTXOCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)CNC2CCCC2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30354503 | |

| Record name | N-(3-ethoxy-4-methoxybenzyl)cyclopentanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

499997-32-9 | |

| Record name | N-(3-ethoxy-4-methoxybenzyl)cyclopentanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethoxy-4-methoxybenzyl)cyclopentanamine typically involves the reaction of 3-ethoxy-4-methoxybenzyl chloride with cyclopentanamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes and reaction conditions are scaled up for industrial purposes, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-ethoxy-4-methoxybenzyl)cyclopentanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Sodium hydroxide, potassium carbonate

Major Products Formed

Oxidation: Ketones, carboxylic acids

Reduction: Amines, alcohols

Substitution: Various substituted benzyl derivatives

Scientific Research Applications

N-(3-ethoxy-4-methoxybenzyl)cyclopentanamine has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects in various medical conditions.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(3-ethoxy-4-methoxybenzyl)cyclopentanamine is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Substituent Effects on Benzyl Group

- Electron-Donating vs. Withdrawing Groups: The target compound’s 3-ethoxy and 4-methoxy groups are electron-donating, enhancing aromatic ring electron density, which may influence π-π stacking or hydrogen bonding .

- Alkoxy Chain Length :

Amine Group Modifications

- Cyclopentylamine vs. Butan-1-amine (CAS 1048947-49-4) lacks cyclic constraints, possibly enhancing conformational flexibility but reducing target specificity .

- Stereochemistry :

Physicochemical Properties

- Lipophilicity :

- Solubility :

- Compound 22’s longer alkoxy chain may reduce water solubility, evidenced by its oily consistency . The target compound’s shorter ethoxy group likely improves solubility relative to brominated analogs.

Biological Activity

N-(3-ethoxy-4-methoxybenzyl)cyclopentanamine is a compound of growing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and comparisons with related compounds.

This compound is characterized by its unique structure, which includes a cyclopentanamine moiety and ethoxy and methoxy substituents on the benzyl ring. These functional groups are believed to influence the compound's interaction with biological targets, enhancing its pharmacological properties.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Benzyl Derivative : The ethoxy and methoxy groups are introduced onto a benzyl framework through electrophilic aromatic substitution.

- Cyclization : The benzyl derivative is then reacted with cyclopentanamine to form the final product.

- Purification : The compound is purified using techniques such as recrystallization or chromatography.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The ethoxy and methoxy groups enhance binding affinity and selectivity, modulating various biochemical pathways, such as:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It can bind to receptors, potentially influencing signaling cascades related to cell proliferation and apoptosis.

Therapeutic Potential

Research indicates that this compound has several therapeutic potentials:

- Anticancer Activity : Preliminary studies suggest it may exhibit cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) cells. It has shown to induce apoptosis and enhance caspase activity at specific concentrations .

- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, potentially through the inhibition of nitric oxide production in macrophages .

Comparative Analysis

To understand the unique biological profile of this compound, it is useful to compare it with similar compounds.

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Anticancer, anti-inflammatory |

| N-(3-ethoxy-4-methoxybenzyl)cyclohexanamine | Structure | Limited studies; similar mechanism |

| N-(3-ethoxy-4-methoxybenzyl)piperidine | Structure | Potential for neuroprotective effects |

This table highlights how structural variations can lead to differences in biological activity.

Study 1: Anticancer Activity

In a study evaluating the effects of various compounds on MDA-MB-231 cells, this compound was found to significantly reduce cell viability at concentrations above 10 μM. Morphological changes indicative of apoptosis were observed, along with increased caspase-3 activity .

Study 2: Anti-inflammatory Activity

Another investigation focused on the compound's ability to inhibit nitric oxide production in RAW 264.7 macrophages. Results showed that at concentrations ranging from 10 μM to 50 μM, the compound effectively reduced NO levels, suggesting its potential use as an anti-inflammatory agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.